3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353945-17-1) is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 2-chloroacetyl-methyl-amino substituent. With a molecular formula of C₁₃H₂₃ClN₂O₃ and molecular weight of 290.79, it is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents . The tert-butyl ester enhances solubility in organic solvents, while the chloroacetyl group serves as a reactive handle for further functionalization. However, commercial availability of this compound has been discontinued .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPETUXDAGXYUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
N-Methylation: The amino group on the piperidine ring is methylated using methyl iodide or a similar methylating agent.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the chloroacetyl moiety, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid.
Reduction: Formation of reduced derivatives with alcohol or amine functionalities.
Scientific Research Applications
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
Functional Group Replacements
Stereochemical Variants
The (S)-enantiomer of the parent compound (CAS: 1353998-18-1) shares the same molecular formula (C₁₃H₂₃ClN₂O₃ ) but exhibits distinct stereochemical properties. Chirality at the piperidine 3-position can significantly influence binding affinity to asymmetric enzyme active sites, as seen in kinase inhibitor studies .
Biological Activity
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, with the chemical formula CHClNO and CAS number 1353963-56-0, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety. These structural components contribute to its unique reactivity and biological properties. The chloroacetyl group serves as an electrophile, which may interact with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition or modification of protein functions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on various biomolecules. The mechanism can be summarized as follows:
- Electrophilic Attack : The chloroacetyl group acts as an electrophile, facilitating nucleophilic attack by amino acids in proteins.
- Enzyme Inhibition : By modifying key residues in enzymes, the compound can inhibit enzymatic activity.
- Receptor Interaction : The piperidine ring may enhance binding affinity to specific receptors, influencing neurotransmission pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of piperidine can inhibit enzymes involved in metabolic pathways, suggesting that this compound may share these properties .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Similar piperidine derivatives have been studied for their cytotoxic effects on cancer cell lines. For example, studies have shown that modifications on the piperidine structure can lead to enhanced cytotoxicity against specific cancer types .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(2-Bromo-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Bromo derivative | Moderate enzyme inhibition |
| 3-[(2-Iodo-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Iodo derivative | High anticancer activity |
| 3-[(2-Fluoro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Fluoro derivative | Antimicrobial activity |
The table above highlights the biological activities of related compounds, illustrating how variations in halogen substitution can influence biological efficacy.
Case Studies
Several case studies have investigated the biological activities of compounds structurally related to this compound:
-
Enzyme Inhibition Study :
A study focused on a similar piperidine derivative demonstrated significant inhibition of the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests that our compound may exhibit similar inhibitory effects . -
Cytotoxicity Assessment :
Research involving piperidine-based compounds showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated a structure-activity relationship where modifications led to increased cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
